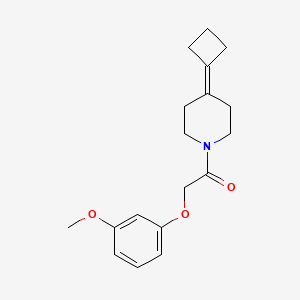
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, also known as CYT387, is a small molecule inhibitor that has been developed for the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers that affect the production of blood cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a selective inhibitor of the JAK2 kinase, which plays a key role in the signaling pathways that regulate the production of blood cells. In MPNs, the JAK2 kinase is frequently mutated, leading to the overproduction of abnormal blood cells. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone binds to the active site of the JAK2 kinase and prevents its activity, leading to a reduction in the production of abnormal blood cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to reduce the number of abnormal blood cells and decrease the size of the spleen in animal models of MPNs. Additionally, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to reduce the levels of inflammatory cytokines, which are often elevated in MPN patients. These effects are believed to be due to the inhibition of the JAK2 kinase by 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is its selectivity for the JAK2 kinase, which reduces the risk of off-target effects. Additionally, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to be effective in preclinical models of MPNs, suggesting that it may be a promising therapeutic option for these diseases. However, like all small molecule inhibitors, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has limitations, including the potential for toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the development of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and related compounds. One area of focus is the optimization of the pharmacokinetic properties of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, including its bioavailability and half-life. Additionally, the development of combination therapies that target multiple signaling pathways may improve the efficacy of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and reduce the risk of resistance. Finally, the evaluation of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone in clinical trials will provide important information about its safety and efficacy in humans.
合成方法
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-cyclobutylidenepiperidine with 3-methoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-ethylenediamine to form 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone.
科学研究应用
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been extensively studied in preclinical models of MPNs, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In these studies, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to inhibit the activity of the JAK2 kinase, which is frequently mutated in MPNs. This inhibition leads to a reduction in the production of abnormal blood cells and a decrease in the size of the spleen, which is often enlarged in MPN patients.
属性
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-21-16-6-3-7-17(12-16)22-13-18(20)19-10-8-15(9-11-19)14-4-2-5-14/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDUUGRTKCEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)


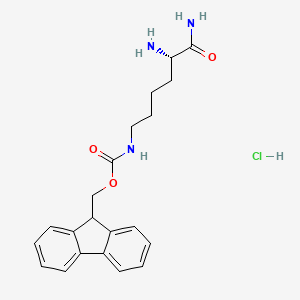
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
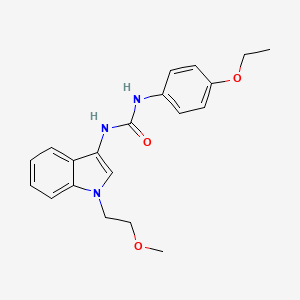
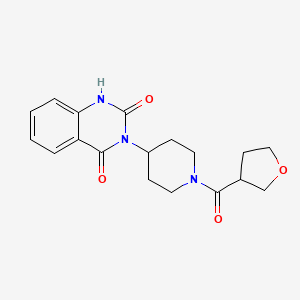
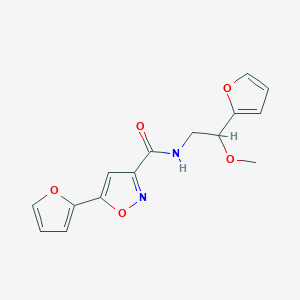
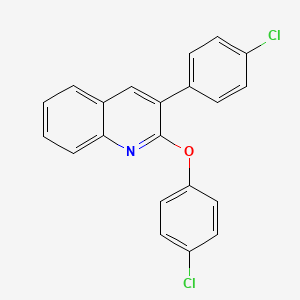
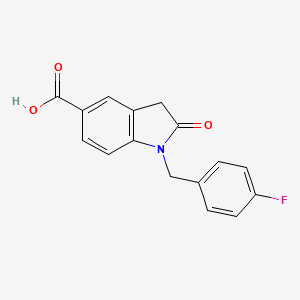
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
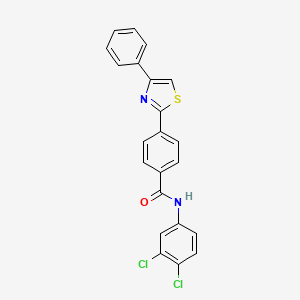
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)